1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one is a natural product found in Ottelia alismoides with data available.
Scientific Research Applications
Structural Analysis and Tautomerism
- Tautomerism in Curcuminoid NH-pyrazoles : The study on NH-pyrazoles, compounds related to the one , demonstrates the importance of tautomerism in determining their structures. These compounds, including variants with hydroxy and methoxy groups, show complex hydrogen bonding patterns and varied tautomerism in solution and solid states (Cornago et al., 2009).
Synthesis and Chemical Reactions
- Manganese-Mediated Synthesis of Cyclic Peroxides : Research on the synthesis of cyclic peroxides from alkenes and active methylene compounds highlights the use of compounds similar to the queried chemical in creating structurally complex molecules (Qian et al., 1992).
- Rhodium-Catalyzed Hydroboration of Vinylarenes : A study on the hydroboration of vinylarenes, including methoxyphenyl ethenes, underscores the relevance of such compounds in catalytic processes (Brown & Lloyd‐Jones, 1994).
- Wessely Oxidation and Intramolecular Diels–Alder Reactions : The use of ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate, structurally related to the queried compound, in Wessely oxidation and Diels-Alder reactions, illustrates the potential applications in synthetic chemistry (Yates et al., 1993).
- Formation of 1,2-Dioxanes : Investigating the formation of 1,2-dioxanes using manganese(III) with compounds including bis(4-methoxyphenyl)ethene shows the application in creating cyclic structures (Nishino et al., 1991).
- Novel Tricyclic Cyclobutanone Ketal : The synthesis of a novel tricyclic cyclobutanone ketal, structurally related to the queried chemical, provides insight into the creation of unique molecular frameworks (Britten et al., 1997).
Surface Interaction and Self-Assembly
- Surface Interaction of Cyclodextrins with Organic Dyes : Research on the interaction of cyclodextrins with organic dyes, including compounds with methoxyphenyl ethenyl groups, demonstrates potential applications in material science and nanotechnology (Ivanova et al., 2010).
Spectroscopic and Structural Characterization
- Photophysical Studies of Substituted 1,2-Diarylethenes : Studies on the photophysical properties of substituted diarylethenes, including methoxyphenyl variants, contribute to understanding their potential in optical and electronic applications (Singh & Kanvah, 2001).
Synthesis of Structurally Complex Compounds
- Synthesis of Z-3-Alkoxy-2-[(4′-Methoxyphenyl)methylidene]-1(3H)-isobenzofuranones : The photoreorganization of 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones to create Z-3-alkoxy isobenzofuranones illustrates the versatility in synthetic routes for structurally related compounds (Kapoor et al., 2003).
properties
Product Name |
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-15(20-16(21)7-5-12(2)19(14)20)9-13-6-8-18(23-3)17(22)10-13/h4-8,10,14-15,19-20,22H,1-2,9,11H2,3H3 |
InChI Key |
ODHHTIYRUDURPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC(C3C2C(=O)C=CC3=C)C=C)O |
synonyms |
RPR 112378 RPR-112378 RPR112378 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.